4-fluoro-N-(2-pyrrolidin-1-ylphenyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-fluoro-N-(2-pyrrolidin-1-ylphenyl)benzamide is a chemical compound with potential applications in scientific research. It is also known by the name of FPB, and its chemical formula is C16H18FN3O. The compound has been synthesized using various methods, and it has been found to have promising applications in the field of neuroscience research.
Wirkmechanismus
The mechanism of action of 4-fluoro-N-(2-pyrrolidin-1-ylphenyl)benzamide involves its binding to the sigma-1 receptor, which leads to the modulation of various signaling pathways. This modulation can result in the regulation of neurotransmitter release, the promotion of cell survival, and the prevention of neurodegeneration.
Biochemical and Physiological Effects:
Studies have shown that 4-fluoro-N-(2-pyrrolidin-1-ylphenyl)benzamide can have various biochemical and physiological effects, including the modulation of calcium signaling, the promotion of neurite outgrowth, and the inhibition of inflammatory responses. These effects make it a potential candidate for the treatment of various neurological disorders, including Alzheimer's disease and Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 4-fluoro-N-(2-pyrrolidin-1-ylphenyl)benzamide in lab experiments include its potential as a potent and selective sigma-1 receptor ligand, its ability to cross the blood-brain barrier, and its potential for use in the treatment of neurological disorders. However, limitations include the need for further research to fully understand its mechanism of action and potential side effects.
Zukünftige Richtungen
There are several potential future directions for the use of 4-fluoro-N-(2-pyrrolidin-1-ylphenyl)benzamide in scientific research. These include further studies to elucidate its mechanism of action, the development of more potent and selective sigma-1 receptor ligands, and the investigation of its potential for use in the treatment of various neurological disorders. Additionally, further research is needed to determine its safety and potential side effects.
Synthesemethoden
The synthesis of 4-fluoro-N-(2-pyrrolidin-1-ylphenyl)benzamide can be achieved through various methods, including the reaction of 4-fluoro-benzonitrile with 2-pyrrolidin-1-yl-phenylamine in the presence of a catalyst. Another method involves the reaction of 4-fluoro-benzamide with 2-pyrrolidin-1-yl-phenylamine in the presence of a reducing agent.
Wissenschaftliche Forschungsanwendungen
4-fluoro-N-(2-pyrrolidin-1-ylphenyl)benzamide has been found to have potential applications in scientific research, particularly in the field of neuroscience. It has been identified as a potential ligand for the sigma-1 receptor, which is a protein that plays a crucial role in various physiological processes, including neuroprotection, cell survival, and neurotransmitter release.
Eigenschaften
Molekularformel |
C17H17FN2O |
---|---|
Molekulargewicht |
284.33 g/mol |
IUPAC-Name |
4-fluoro-N-(2-pyrrolidin-1-ylphenyl)benzamide |
InChI |
InChI=1S/C17H17FN2O/c18-14-9-7-13(8-10-14)17(21)19-15-5-1-2-6-16(15)20-11-3-4-12-20/h1-2,5-10H,3-4,11-12H2,(H,19,21) |
InChI-Schlüssel |
CZOISAYCNSPMIU-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)C2=CC=CC=C2NC(=O)C3=CC=C(C=C3)F |
Kanonische SMILES |
C1CCN(C1)C2=CC=CC=C2NC(=O)C3=CC=C(C=C3)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.